Tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate;hydrochloride
Description
Tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate;hydrochloride is a bicyclic compound featuring a fused cyclopenta-oxazine core. Its stereochemistry (2R,4aS,7aS) and functional groups—aminomethyl, tert-butyl carboxylate, and hydrochloride salt—impart unique physicochemical properties. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications, such as intermediates in drug synthesis or as chiral building blocks for bioactive molecules.
Properties
IUPAC Name |
tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3.ClH/c1-13(2,3)18-12(16)15-8-9(7-14)17-11-6-4-5-10(11)15;/h9-11H,4-8,14H2,1-3H3;1H/t9-,10+,11+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUPOEMVFHWPRL-FHGSKDHASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OC2C1CCC2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](O[C@@H]2[C@@H]1CCC2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate; hydrochloride is a compound with potential therapeutic applications due to its biological activity. This article reviews the biological properties of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound is characterized by a complex bicyclic structure that includes an oxazine ring. Its molecular formula is C14H22ClN3O3, and it has a molecular weight of 305.79 g/mol. The presence of an aminomethyl group suggests potential interactions with biological targets such as receptors or enzymes.
Pharmacological Profile
1. Mechanism of Action
The biological activity of this compound may involve modulation of neurotransmitter systems. Research indicates that compounds with similar structures can act as agonists or antagonists at various receptors, including serotonin and dopamine receptors. The oxazine ring may contribute to its ability to cross the blood-brain barrier, enhancing central nervous system (CNS) effects.
2. Antioxidant Activity
Preliminary studies have suggested that derivatives of oxazine compounds exhibit significant antioxidant properties. For instance, compounds similar to the one demonstrated high antioxidant activity in assays such as ABTS and FRAP, indicating their potential to scavenge free radicals and reduce oxidative stress in biological systems .
Biological Activity Data
| Biological Activity | Assay Type | Result | Reference |
|---|---|---|---|
| Antioxidant | ABTS | High activity | |
| Antioxidant | FRAP | Significant | |
| Neurotransmitter Modulation | Receptor Binding Assay | Agonist/Antagonist potential |
Case Studies
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of oxazine derivatives in models of neurodegeneration. The compound demonstrated a significant reduction in neuronal cell death induced by oxidative stress. This suggests that the compound may have therapeutic potential in conditions like Alzheimer's disease or Parkinson's disease.
Case Study 2: Anti-inflammatory Activity
In another investigation, the compound was assessed for its anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a marked decrease in pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6), highlighting its potential role in managing inflammatory diseases .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of similar compounds. For example:
- STING Pathway Modulation : Some oxazine derivatives have been identified as inhibitors of the STING pathway, which is crucial for immune response regulation. This could position them as candidates for treating autoimmune diseases .
- Cytotoxicity Studies : In vitro cytotoxicity assays showed that certain derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .
Scientific Research Applications
Structural Characteristics
This compound belongs to the class of cyclopentaoxazines and features a unique bicyclic structure that includes both a cyclopenta[b][1,4]oxazine moiety and a tert-butyl group. The molecular formula is C₁₅H₂₃ClN₂O₃, with a molecular weight of approximately 290.81 g/mol. The presence of an aminomethyl substituent enhances its reactivity and potential biological interactions.
Potential Research Applications
-
Neuropharmacology :
- The structural similarity of Tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate to known neuroactive compounds like Memantine (used for Alzheimer's disease) and Riluzole (for ALS) suggests it may exhibit similar neuroprotective properties. This opens avenues for investigating its efficacy in treating neurodegenerative disorders.
-
Synthetic Organic Chemistry :
- The compound's synthesis involves complex multi-step reactions that highlight its versatility in organic synthesis. Researchers can explore its use as an intermediate in the synthesis of other biologically active compounds or materials.
-
Biological Activity Studies :
- Preliminary studies indicate that Tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate may exhibit notable biological activities. Interaction studies could reveal its binding affinity to various receptors or enzymes relevant to therapeutic targets.
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from the provided evidence. Key differences in core structures, substituents, and applications are highlighted.
Structural Comparison
Key Observations :
- The target compound has a bicyclic oxazine system, distinguishing it from monocyclic analogs like the cyclopentane or cyclohexane derivatives.
- Substituents such as the ethyl group in increase lipophilicity, while the pyridine core in introduces aromaticity and basicity.
Key Findings :
Q & A
Q. What are the key steps in synthesizing Tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate;hydrochloride?
Methodological Answer: The synthesis typically involves:
Ring Formation : Cyclization of a precursor (e.g., substituted cyclopentane derivatives) using acid or base catalysis to form the oxazine ring .
Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, ensuring stereochemical control (e.g., using chiral auxiliaries or asymmetric catalysis) .
Protection/Deprotection : Use of tert-butyl carbamate (Boc) protection for the amine, followed by HCl-mediated deprotection to yield the hydrochloride salt .
Critical Parameters :
- Solvent selection (e.g., THF for polar intermediates, dichloromethane for Boc protection) .
- Temperature control during cyclization (40–60°C) to avoid racemization .
Q. How is the stereochemical integrity of the compound confirmed during synthesis?
Methodological Answer: Stereochemical validation employs:
- Chiral HPLC : To separate enantiomers and assess enantiomeric excess (≥98% purity required for pharmacological studies) .
- NMR Spectroscopy : Analysis of coupling constants (e.g., -values for axial/equatorial protons in the cyclopenta-oxazine ring) to confirm relative configuration .
- X-ray Crystallography : Definitive assignment of absolute configuration using single-crystal diffraction .
Q. What analytical techniques are used to characterize this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] at m/z 332.35) .
- FT-IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1680–1720 cm for the carboxylate) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C indicates suitability for high-temperature reactions) .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s biological activity?
Methodological Answer:
- Receptor Docking Studies : Molecular dynamics simulations show the (2R,4aS,7aS) configuration enhances binding to serotonin receptors (e.g., 5-HT) due to optimal spatial alignment of the aminomethyl group with hydrophobic pockets .
- Pharmacological Assays : Enantiomers exhibit divergent EC values (e.g., (R)-isomer: 12 nM vs. (S)-isomer: 420 nM in cAMP inhibition assays) .
Experimental Design : - Use chiral stationary phases for activity-guided fractionation.
- Compare in vitro/in vivo activity of isolated enantiomers .
Q. How can researchers resolve discrepancies in stereochemical assignments reported in literature?
Methodological Answer: Case Study : Conflicting NMR assignments for the cyclopenta-oxazine protons:
Variable Temperature NMR : Resolves overlapping signals by analyzing temperature-dependent chemical shifts (e.g., ring-flipping dynamics) .
NOESY/ROESY : Detects through-space correlations to confirm axial/equatorial proton orientations .
Cross-Validation : Compare with structurally analogous compounds (e.g., tert-butyl spirocyclic derivatives) .
Q. What computational approaches are used to predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Predicts binding modes to enzymes (e.g., monoamine oxidases) with scoring functions (ΔG < -8 kcal/mol indicates strong binding) .
- QM/MM Simulations : Models electron transfer mechanisms during oxidation reactions (e.g., hydroxylation at C4a position) .
Validation : - Correlate docking scores with experimental IC values from enzyme inhibition assays .
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer: Process Parameters :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Catalyst Loading | 5–10 mol% Pd(OAc) | Reduces side reactions |
| Solvent | Toluene/EtOAc (3:1) | Balances solubility and reactivity |
| Temperature | 50–60°C | Maximizes rate without degradation |
| Scale-Up Challenges : |
- Use continuous flow reactors for exothermic steps (e.g., Boc deprotection) .
- Implement in-line FTIR for real-time monitoring of intermediate formation .
Q. How do researchers address conflicting data on the compound’s metabolic stability?
Methodological Answer: Case Study : Discrepancies in hepatic microsomal half-life (Human: t = 2h vs. Rat: t = 6h):
CYP450 Inhibition Assays : Identify isoforms responsible for metabolism (e.g., CYP3A4 vs. CYP2D6) .
Metabolite ID (LC-MS/MS) : Detect hydroxylated or demethylated products to explain species-specific differences .
Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) to block metabolic hotspots .
Q. What strategies are employed to enhance the compound’s blood-brain barrier (BBB) permeability?
Methodological Answer:
- Lipophilicity Optimization : Adjust logP to 2–3 via substituent modification (e.g., replacing tert-butyl with trifluoroethyl) .
- P-glycoprotein Efflux Inhibition : Co-administer inhibitors (e.g., verapamil) in in situ rodent brain perfusion models .
- Prodrug Design : Mask polar groups (e.g., phosphate esters) for passive diffusion, followed by enzymatic activation .
Q. How are stability studies designed to evaluate the compound under varying pH conditions?
Methodological Answer:
- Forced Degradation : Incubate at pH 1 (HCl), 7.4 (PBS), and 13 (NaOH) at 40°C for 48h .
- Analytical Endpoints :
- HPLC-PDA : Quantify degradation products (e.g., hydrolysis of the oxazine ring at pH >10).
- NMR : Identify structural changes (e.g., Boc group cleavage at acidic pH) .
Data Interpretation :
- Use Arrhenius plots to predict shelf-life at 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
